molecular formula C23H18N4O4S B11213033 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B11213033
M. Wt: 446.5 g/mol
InChI Key: LJZNKYTXFDMGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a quinazoline core modified with a [1,3]dioxolo moiety and a sulfanylidene group at positions 6 and 7. Its design likely targets kinase inhibition or protease modulation, though specific biological data are absent in the provided sources.

Properties

Molecular Formula

C23H18N4O4S

Molecular Weight

446.5 g/mol

IUPAC Name

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C23H18N4O4S/c28-21(25-11-15-2-1-7-24-10-15)16-5-3-14(4-6-16)12-27-22(29)17-8-19-20(31-13-30-19)9-18(17)26-23(27)32/h1-10H,11-13H2,(H,25,28)(H,26,32)

InChI Key

LJZNKYTXFDMGRV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the benzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Preliminary studies indicate that compounds structurally related to 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide exhibit significant anticancer activities. The quinazoline moiety is known for its ability to inhibit various cancer cell lines by interfering with cellular signaling pathways. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Activity

Research suggests potential antimicrobial properties against a range of pathogens. The presence of the dioxole and sulfanylidene functional groups may enhance the compound's ability to disrupt microbial membranes or inhibit essential bacterial enzymes.

Applications in Drug Design

The unique structural features of this compound make it a candidate for drug design in several therapeutic areas:

  • Cancer Therapy : Its ability to target specific signaling pathways involved in tumor growth positions it as a lead compound for developing new anticancer agents.
  • Infectious Diseases : Its antimicrobial properties could be harnessed to develop new antibiotics, particularly against resistant strains of bacteria.

Case Studies

Several case studies have documented the applications of similar compounds:

  • Case Study 1 : A derivative of quinazoline demonstrated significant inhibition of prostate cancer cell proliferation in vitro, suggesting that modifications to the core structure can enhance efficacy.
  • Case Study 2 : Research on related dioxole compounds revealed their potential as broad-spectrum antimicrobial agents, effective against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core and the dioxolo ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound Likely C₂₄H₂₀N₄O₄S ~468.5* Pyridin-3-ylmethyl, [1,3]dioxolo, sulfanylidene Kinase inhibition (hypothesized)
N-(2-Ethylhexyl)-4-({8-oxo-6-sulfanylidene-…}methyl)benzamide C₂₅H₂₉N₃O₄S 467.5805 2-Ethylhexyl group Research reagent
4-({9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo…}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide C₂₉H₃₆F₂N₆O₃ 578.63 Cyclopentyl, difluoro, methylpiperidinyl, methoxy Anticancer (speculated)

*Estimated based on analogs; exact data unavailable in evidence.

Key Observations:

Substituent-Driven Solubility : The target compound’s pyridin-3-ylmethyl group may improve aqueous solubility compared to the lipophilic 2-ethylhexyl group in ’s analog .

Electrophilic Reactivity: The sulfanylidene moiety (C=S) in both the target and ’s compound could facilitate covalent binding to cysteine residues in enzymes, a feature absent in the fluorinated, non-sulfur analog from .

Ring System Complexity : The compound incorporates a pyrimido[4,5-b][1,4]diazepin core, which introduces conformational rigidity and fluorine-driven metabolic stability, contrasting with the simpler quinazoline-dioxolo system in the target compound .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalized quinazolinone and benzamide precursors. Key steps include:

  • Methylation and sulfanylidene introduction : Use thiourea or phosphorus pentasulfide under reflux conditions in anhydrous ethanol to introduce the sulfanylidene group .
  • Coupling reactions : Employ nucleophilic substitution or Mitsunobu reactions to attach the [1,3]dioxoloquinazolinone moiety to the benzamide backbone. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield (reported 70–85% in analogous compounds) .
    Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR, IR (sulfanylidene C=S stretch ~1200 cm1^{-1}), and HRMS (exact mass ±2 ppm) .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

Answer:
Contradictions often arise from tautomerism (e.g., thione-thiol equilibria) or dynamic effects in the [1,3]dioxoloquinazolinone core. Strategies include:

  • Variable-temperature NMR : Monitor chemical shift changes to identify tautomeric states (e.g., sulfanylidene vs. thiol forms) .
  • Computational validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated shifts (B3LYP/6-311+G(d,p)) for possible tautomers .
  • X-ray crystallography : Resolve ambiguities by determining the solid-state structure, particularly for the sulfanylidene group’s geometry .

Basic: What analytical methods are recommended for purity assessment?

Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA water) with UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
  • Elemental analysis : Ensure C, H, N, S percentages match theoretical values within ±0.4% .
  • TLC : Monitor reactions using silica gel plates (dichloromethane:methanol 9:1) and UV visualization .

Advanced: How can computational modeling predict this compound’s biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or protease targets (e.g., EGFR, PARP). The pyridinylmethyl group may favor π-π stacking in hydrophobic pockets .
  • MD simulations : Assess binding stability (100 ns trajectories, AMBER force field) for the sulfanylidene moiety’s interaction with catalytic cysteine residues .
  • ADMET prediction : Tools like SwissADME evaluate bioavailability (Lipinski’s Rule of Five violations) and blood-brain barrier penetration .

Basic: What are the key stability considerations for storage and handling?

Answer:

  • Light sensitivity : The [1,3]dioxolo group is prone to photodegradation. Store in amber vials at –20°C under inert gas (argon) .
  • Hydrolytic stability : Avoid aqueous buffers at pH >8, as the sulfanylidene group may hydrolyze to thiols. Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced: How to design a SAR study to optimize activity against a specific enzyme?

Answer:

  • Scaffold modifications : Synthesize analogs with variations in the quinazolinone core (e.g., replacing [1,3]dioxolo with [1,4]dioxane) and the benzamide’s pyridinylmethyl substituent .
  • Enzyme assays : Use fluorescence-based or calorimetric (ITC) assays to measure IC50_{50} values. Compare inhibition kinetics (e.g., KiK_i) across analogs .
  • Data analysis : Apply multivariate regression (e.g., CoMFA) to correlate structural features (logP, polar surface area) with activity .

Basic: What safety protocols are recommended for laboratory handling?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .
  • Waste disposal : Neutralize reaction residues with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How to address low reproducibility in biological assays?

Answer:

  • Controlled conditions : Standardize cell lines (e.g., ATCC-certified HeLa), passage numbers (<20), and serum batch .
  • Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility via dynamic light scattering .
  • Statistical rigor : Use ≥3 biological replicates and report SEM. Apply ANOVA with post-hoc Tukey tests .

Advanced: What mechanistic studies can elucidate the compound’s mode of action?

Answer:

  • Photoaffinity labeling : Incorporate a diazirine group into the benzamide scaffold to crosslink with target proteins .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (≤3.5 Å) .
  • Metabolomics : Use LC-MS to track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .

Basic: How to validate the compound’s selectivity across related enzyme isoforms?

Answer:

  • Panel screening : Test against isoforms (e.g., PARP1 vs. PARP2) using radiolabeled NAD+^+ incorporation assays .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of the enzyme-compound complex .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.